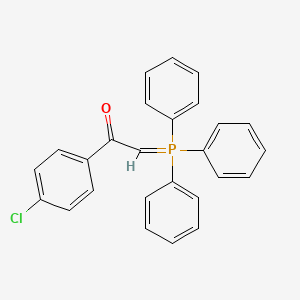
Ethanone, 1-(4-chlorophenyl)-2-(triphenylphosphinylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenacylidenetriphenylphosphorane is an organophosphorus compound that features a triphenylphosphorane moiety attached to a 4-chlorophenacylidene group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable reagent in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chlorophenacylidenetriphenylphosphorane can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with a carbonyl compound. The general procedure includes the following steps:
Formation of the Phosphonium Salt: Triphenylphosphine reacts with 4-chlorobenzyl chloride to form the corresponding phosphonium salt.
Generation of the Ylide: The phosphonium salt is treated with a strong base, such as sodium hydride or potassium tert-butoxide, to generate the ylide.
Wittig Reaction: The ylide is then reacted with a carbonyl compound, such as benzaldehyde, to form 4-Chlorophenacylidenetriphenylphosphorane.
Industrial Production Methods
While the laboratory synthesis of 4-Chlorophenacylidenetriphenylphosphorane is well-documented, industrial production methods are less commonly detailed in the literature. the principles of scaling up the Wittig reaction can be applied, with considerations for reaction efficiency, yield optimization, and safety protocols.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorophenacylidenetriphenylphosphorane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.
Applications De Recherche Scientifique
4-Chlorophenacylidenetriphenylphosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Chlorophenacylidenetriphenylphosphorane primarily involves its role as a ylide in the Wittig reaction. The ylide reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism, followed by the elimination of triphenylphosphine oxide. This reaction is facilitated by the nucleophilic nature of the ylide and the electrophilic nature of the carbonyl compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenacylidenetriphenylphosphorane: Lacks the 4-chloro substituent, making it less reactive in certain substitution reactions.
4-Bromophenacylidenetriphenylphosphorane: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and selectivity.
4-Methylphenacylidenetriphenylphosphorane: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.
Uniqueness
4-Chlorophenacylidenetriphenylphosphorane is unique due to the presence of the 4-chloro substituent, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable reagent for synthesizing compounds that require specific substitution patterns.
Propriétés
Numéro CAS |
1777-56-6 |
|---|---|
Formule moléculaire |
C26H20ClOP |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C26H20ClOP/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H |
Clé InChI |
DBIGDAIVQGYSSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=CC(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















